7-Benzyl-1-[(phenylsulfonyl)oxy]-3,7-dihydro-1h-purine-2,6-dione
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Overview
Description
7-Benzyl-1-[(phenylsulfonyl)oxy]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a phenylsulfonyl group, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-1-[(phenylsulfonyl)oxy]-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions One common method includes the reaction of a purine derivative with benzyl chloride in the presence of a base to introduce the benzyl group
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-1-[(phenylsulfonyl)oxy]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Benzyl-1-[(phenylsulfonyl)oxy]-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzyl-1-[(phenylsulfonyl)oxy]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-8-methylsulfanyl-2,6-dioxo-3H-purin-1-yl benzenesulfonate: Similar structure with a methylsulfanyl group instead of a phenylsulfonyl group.
1-(Phenylsulfonyl)-1H-benzotriazole: Contains a phenylsulfonyl group but has a benzotriazole core instead of a purine core.
Uniqueness
7-Benzyl-1-[(phenylsulfonyl)oxy]-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and its purine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
1104-26-3 |
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Molecular Formula |
C18H14N4O5S |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(7-benzyl-2,6-dioxo-3H-purin-1-yl) benzenesulfonate |
InChI |
InChI=1S/C18H14N4O5S/c23-17-15-16(19-12-21(15)11-13-7-3-1-4-8-13)20-18(24)22(17)27-28(25,26)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,20,24) |
InChI Key |
CFVWOXSZMUCFLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3)OS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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